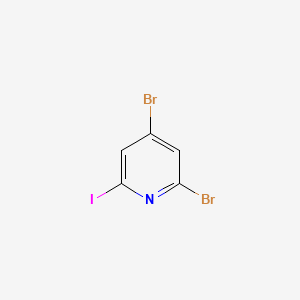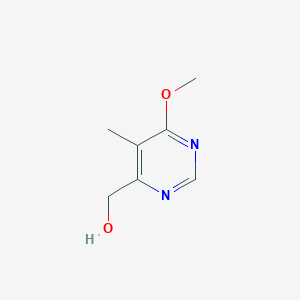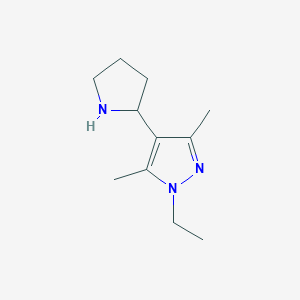
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that contains fluorine, iodine, and hydroxyl functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both difluoromethyl and iodopyrimidinone moieties makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one typically involves the introduction of the difluoromethyl group and the iodination of the pyrimidinone ring. One common method is the electrophilic fluorination of a suitable precursor, followed by iodination under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the iodine atom with an amine may yield aminopyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated and iodinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)-6-hydroxy-5-chloropyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of iodine.
4-(Difluoromethyl)-6-hydroxy-5-bromopyrimidin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
4-(Difluoromethyl)-6-hydroxy-5-fluoropyrimidin-2(1H)-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions that are not possible with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C5H3F2IN2O2 |
|---|---|
Molekulargewicht |
287.99 g/mol |
IUPAC-Name |
6-(difluoromethyl)-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F2IN2O2/c6-3(7)2-1(8)4(11)10-5(12)9-2/h3H,(H2,9,10,11,12) |
InChI-Schlüssel |
GLDVHCUQZFRWGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)C(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)






![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)



![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)

